molecular formula C17H20N2OS2 B2746037 (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035036-16-7

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2746037
CAS No.: 2035036-16-7
M. Wt: 332.48
InChI Key: RNONZRCHSSGOKB-CMDGGOBGSA-N
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Description

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway that is critical for immune cell function and proliferation. Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) makes it an invaluable chemical probe for dissecting the specific role of JAK3 in immunological processes. This compound is primarily utilized in preclinical research focused on developing novel therapeutics for autoimmune and inflammatory diseases , such as rheumatoid arthritis and psoriasis, where selective JAK3 inhibition offers a promising mechanism to suppress pathological immune responses with a potentially improved safety profile. Researchers employ this acrylamide derivative to investigate cytokine signaling in T-cells and NK cells, to validate JAK3 as a therapeutic target in new disease models, and to study the functional consequences of modulating this pathway on cellular differentiation and survival. Its well-defined mechanism, binding covalently to a specific cysteine residue (Cys909) in the JAK3 ATP-binding pocket, ensures sustained target engagement, providing a robust tool for long-duration experiments and mechanistic studies.

Properties

IUPAC Name

(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-16(9-8-14-7-4-10-21-14)18-11-17-19-15(12-22-17)13-5-2-1-3-6-13/h4,7-10,12-13H,1-3,5-6,11H2,(H,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNONZRCHSSGOKB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting cyclohexylamine with a suitable thioamide under acidic conditions.

    Attachment of the Thiazole to the Acrylamide: The thiazole derivative is then reacted with an acrylamide derivative in the presence of a base to form the desired product.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole or thiophene derivatives.

Scientific Research Applications

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique electronic properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Acrylamide Derivatives
  • DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]: Structure: Differs in the substitution at the acrylamide nitrogen (p-tolyl vs. 4-cyclohexylthiazol-2-ylmethyl). Synthesis: Derived from PAM-2, an α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator . Key Features: Demonstrated antinociceptive activity via modulation of α7 and α9α10 nAChRs and inhibition of CaV2.2 channels .
  • (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) :

    • Structure : Incorporates a nitrobenzylidene group and propylamine substituent.
    • Synthesis : Prepared via condensation of oxazolone derivatives with n-propylamine .
    • Physical Properties : Melting point 192–193°C; characterized by LC/MS (ESI) (m/z = 438.1 [M+H]⁺) .
Thiazole-Containing Derivatives
  • N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) Amides: Structure: Features a coumarin-thiazole hybrid instead of cyclohexylthiazole.
  • (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a): Structure: Includes a morpholinophenyl group; synthesized via DIBAL-H reduction . Key Features: Highlighted for its role in Staphylococcus aureus Sortase A inhibition .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (m/z) Reference
DM497 Not reported Not reported 284.1 [M+H]⁺
5112 192–193 Not reported 438.1 [M+H]⁺
2-{[5-(4-Chlorobenzylidene)...} (9) 186–187 90 511.0 [M+H]⁺
(E)-N-((4-Cyclohexylthiazol-2-yl)methyl)-... Not reported Not reported Inferred ~400–450 N/A

Notes:

  • Thiophene-containing analogs (e.g., DM497) show distinct NMR profiles (e.g., thiophene protons at δ 7.2–7.8 ppm) .

Pharmacological Activity

Receptor Modulation
  • DM497: α9α10 nAChRs: IC₅₀ = 58 µM (inhibition of ACh-evoked currents) . CaV2.2 Channels: IC₅₀ = 12 µM, suggesting dual antinociceptive mechanisms .
  • DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] :
    • Contrasting effects: Antagonizes DM497’s activity at α7 nAChRs (IC₅₀ = 30 µM) .
Structural-Activity Relationships (SAR)
  • Thiophene vs. Furan: Replacement of thiophene (DM497) with furan (DM490) reduces antinociceptive efficacy, emphasizing the importance of sulfur in receptor interactions .
  • Cyclohexylthiazole vs. Morpholinophenyl: The cyclohexylthiazole moiety may enhance selectivity for lipid-rich neuronal membranes compared to polar morpholine groups .

Biological Activity

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2OS2C_{17}H_{20}N_{2}OS_{2} with a molecular weight of 332.5 g/mol. The compound features a thiazole ring, a thiophene ring, and an acrylamide moiety, which contribute to its biological activity.

PropertyValue
IUPAC Name(E)-N-[(4-cyclohexylthiazol-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide
CAS Number2035036-16-7
Molecular Weight332.5 g/mol
Molecular FormulaC17H20N2OS2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : React cyclohexylamine with a suitable thioamide under acidic conditions.
  • Attachment to Acrylamide : React the thiazole derivative with an acrylamide derivative in the presence of a base.
  • Introduction of the Thiophene Ring : Utilize cross-coupling reactions such as Suzuki or Heck reactions with appropriate catalysts.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The compound may modulate various biological pathways depending on the target:

  • Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Binding : The compound could bind to receptors, altering cellular responses.

Case Studies and Research Findings

  • Zebrafish Screening : A study utilizing zebrafish models demonstrated that compounds similar to this compound can affect hematopoietic stem cell numbers by modulating prostaglandin E2 synthesis. This highlights the potential for this compound in hematological applications .
  • Cancer Research : Phenothiazine derivatives have shown unexpected tumor growth suppression in various models. Compounds structurally related to this compound may exhibit similar properties by inducing apoptosis in cancer cell lines .
  • Pharmacological Studies : Research indicates that compounds with acrylamide structures can influence multiple biological targets, suggesting that this compound might be effective against various diseases through diverse mechanisms.

Comparative Analysis

Comparing this compound with similar compounds reveals unique biological profiles:

Compound NameBiological Activity
(E)-N-((4-methylthiazol-2-yl)methyl)-3-(thiophen-2-y)acrylamideModerate anti-tumor activity
(E)-N-(phenothiazol-methyl)-3-(thiophen-acrylamide)Induces apoptosis in T-cell leukemia

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. For example:

Step 1 : Prepare the thiazole core by reacting cyclohexylthiazole precursors with methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Step 2 : Introduce the acrylamide group via a nucleophilic acyl substitution using 3-(thiophen-2-yl)acryloyl chloride in anhydrous THF with triethylamine as a catalyst .

Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the (E)-configuration of the acrylamide double bond is confirmed by coupling constants (J ≈ 15–16 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy. Discrepancies between calculated and observed values may indicate impurities; repeat purification or use preparative HPLC .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹). Contradictions between IR and NMR data should prompt X-ray crystallography for definitive structural validation .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound, and what are the limitations of these models?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The thiophene and cyclohexyl groups may contribute to hydrophobic interactions, while the acrylamide acts as a hydrogen-bond acceptor .
  • DFT Calculations : Apply density functional theory (e.g., B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and correlate with redox activity or stability .
  • Limitations : Computational models may fail to account for solvation effects or protein flexibility. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • SAR Analysis : Synthesize analogs (e.g., replacing thiophene with furan or modifying the cyclohexyl group) and compare bioactivity. For example, if anti-inflammatory activity decreases with bulkier substituents, steric hindrance may be critical .
  • Data Reconciliation : Use statistical tools (e.g., multivariate regression) to identify outliers. Conflicting IC₅₀ values across assays may arise from differences in cell lines or assay conditions; standardize protocols .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphism?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL, focusing on the (E)-configuration and torsion angles between the thiazole and acrylamide moieties .
  • Polymorphism Screening : Test recrystallization in polar vs. nonpolar solvents. For example, acetone may yield a monoclinic polymorph, while toluene produces an orthorhombic form. Use DSC to assess thermal stability of polymorphs .

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